iCRT3

概要

説明

iCRT3は、Wnt/β-カテニンシグナル伝達経路を標的とする低分子阻害剤です。この経路は、細胞増殖、分化、アポトーシスなど、さまざまな細胞プロセスに不可欠です。 This compoundは、β-カテニン応答性転写を特異的に阻害するため、Wntシグナル伝達経路が重要な役割を果たす癌研究やその他の分野において、貴重なツールとなっています .

準備方法

合成経路と反応条件: iCRT3の合成は、オキサゾール環の調製から始まるいくつかのステップを伴います。重要な中間体は、2-[(2-(4-エチルフェニル)-5-メチル-4-オキサゾリル)メチル]チオ]-N-(2-フェニルエチル)アセトアミドです。 反応条件には通常、ジメチルスルホキシド(DMSO)やエタノールなどの溶媒の使用が含まれ、最終生成物は再結晶によって精製されます .

工業的生産方法: this compoundの具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することになります。 これには、高い収率と純度を確保するための反応条件の最適化と、工業規格を満たすための品質管理対策の実施が含まれます .

化学反応の分析

反応の種類: iCRT3は、オキサゾール環やチオエーテル結合などの反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加できます .

一般的な試薬と条件: this compoundを含む反応で用いられる一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 反応は通常、DMSOやエタノールなどの溶媒中で、制御された温度とpHレベルで行われます .

主な生成物: this compoundの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応はスルホキシドまたはスルホンを生成する可能性があり、還元反応はチオールの生成につながる可能性があります .

科学研究への応用

This compoundは、化学、生物学、医学、産業の分野において、特に科学研究において幅広い用途があります。癌研究では、this compoundは、腫瘍の増殖と進行におけるWnt/β-カテニンシグナル伝達経路の役割を研究するために使用されます。 グリオーマ細胞の増殖を阻害し、マウスモデルにおける腫瘍の増殖を抑制することが示されています .

生物学では、this compoundは、細胞分化と多能性のメカニズムを調査するために使用されます。 多能性遺伝子の発現を高め、分化マーカーの発現を抑制することが明らかになっています .

医学では、this compoundは、大腸癌などの異常なWntシグナル伝達経路が関与する疾患に対する潜在的な治療薬として研究されています .

科学的研究の応用

Inhibition of Tumor Growth

Case Study: Head and Neck Cancer

A study investigated the effects of iCRT3 on head and neck cancer stem cells (HNCSC). The findings revealed that this compound significantly reduced cell viability and induced apoptosis in FaDu (hypopharyngeal carcinoma) and HNCSC lines. The compound caused cell cycle arrest and decreased migration ability, suggesting its potential as a therapeutic agent against head and neck tumors .

| Parameter | Control | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 100 | 45 |

| Apoptosis Rate (%) | 10 | 50 |

| Migration Ability (%) | 100 | 30 |

Modulation of Tumor Microenvironment

Case Study: Inflammatory Response

In another study, this compound was shown to modulate the inflammatory response in lung epithelial cells during respiratory syncytial virus (RSV) infection. The treatment with this compound led to a reduction in TNF-α production, indicating its role in controlling inflammation associated with viral infections .

Maintenance of Pluripotency

Case Study: Mouse Embryonic Stem Cells

Research demonstrated that this compound treatment allowed mouse embryonic stem cells (mESCs) to resist differentiation induced by external factors. Flow cytometry analysis revealed that mESCs maintained their pluripotent state when treated with this compound, highlighting its potential use in stem cell maintenance and regenerative medicine .

| Parameter | Without this compound | With this compound |

|---|---|---|

| Differentiation Rate (%) | 80 | 20 |

| Nanog Expression Level (MFI) | Low | High |

Potential in Other Cancers

The implications of this compound extend beyond head and neck cancers. Its ability to inhibit Wnt signaling has been explored in various malignancies, including colorectal cancer and breast cancer. By targeting the Wnt pathway, this compound may enhance the efficacy of existing therapies and overcome resistance mechanisms commonly observed in cancer treatments .

作用機序

iCRT3は、β-カテニン応答性転写に不可欠なβ-カテニンとT細胞因子(Tcf)の相互作用を阻害することによって効果を発揮します。this compoundはβ-カテニンに直接結合することで、Tcfとの結合を阻害し、Wnt標的遺伝子の転写を阻止します。 この阻害は、癌細胞における細胞増殖の抑制とアポトーシスの増加につながります .

類似化合物の比較

This compoundは、β-カテニン応答性転写を阻害する化合物ファミリーの一部です。類似の化合物には、iCRT5とiCRT14があります。 これらの化合物の中で、this compoundは、上皮細胞接着分子やα-カテニンなどの他のタンパク質よりも、β-カテニンに対する特異的な結合親和性と選択性を有することが特徴です .

類似化合物のリスト:- iCRT5

- iCRT14

- ネクタンリンB

- ロヒツキン

類似化合物との比較

iCRT3 is part of a family of compounds that inhibit β-catenin-responsive transcription. Similar compounds include iCRT5 and iCRT14. Among these, this compound is unique due to its specific binding affinity and selectivity for β-catenin over other proteins like epithelial cadherin and α-catenin .

List of Similar Compounds:- iCRT5

- iCRT14

- Nectandrin B

- Rohitukine

These compounds share similar mechanisms of action but differ in their binding affinities and specific applications in research .

生物活性

iCRT3 is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway, which plays a crucial role in various biological processes, including development, cell proliferation, and cancer progression. This article provides an in-depth exploration of the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound functions by binding to β-catenin, a key coactivator in the Wnt signaling pathway. By inhibiting the interaction between β-catenin and TCF/LEF transcription factors, this compound effectively blocks Wnt signaling, leading to reduced transcription of Wnt target genes. This inhibition is particularly relevant in contexts where aberrant Wnt signaling contributes to tumorigenesis.

Effects on Inflammatory Responses

Recent studies have demonstrated that this compound can mitigate inflammatory responses in macrophages. For instance, in a study involving LPS-stimulated RAW264.7 macrophages, this compound treatment resulted in significant reductions in pro-inflammatory cytokine production, including TNF-α, IL-6, and IL-1β. The data showed that treatment with increasing concentrations of this compound (12.5 to 75 μM) led to a dose-dependent decrease in TNF-α levels by up to 61.3% compared to controls (Figure 1B) . This anti-inflammatory effect was associated with the stabilization of IκB, an inhibitor of NF-κB signaling, further underscoring the compound's potential in managing inflammatory conditions.

Cytotoxic Effects in Cancer Cells

This compound has been evaluated for its cytotoxic effects across various cancer cell lines. In head and neck cancer stem cells (HNCSC) and hypopharyngeal cancer cells, this compound induced apoptosis and cell cycle arrest while decreasing cell migration capabilities . The compound's effectiveness was assessed using multiple assays:

- Cytotoxicity : Measured using the water-soluble tetrazolium salt-1 method.

- Apoptosis : Evaluated through Annexin V staining and caspase activity assays.

- Cell Cycle Analysis : Conducted using a cycle test plus DNA reagent kit.

- Migration Assays : Assessed via wound healing assays.

The results indicated that this compound significantly inhibited cell viability and migration, highlighting its potential as an anti-cancer agent.

Impact on Triple-Negative Breast Cancer (TNBC)

This compound has shown promise in treating triple-negative breast cancer (TNBC), a subtype characterized by aggressive behavior and poor prognosis. In a study involving multiple TNBC cell lines (e.g., BT-549, MDA-MB-231), this compound was found to be the most effective among several Wnt inhibitors tested . The compound not only inhibited cell proliferation but also enhanced apoptosis rates. Notably, the combination of this compound treatment with SOX4 knockdown demonstrated a synergistic effect on inhibiting proliferation and inducing apoptosis.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

特性

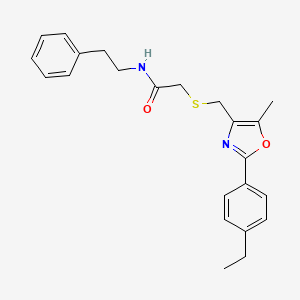

IUPAC Name |

2-[[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-3-18-9-11-20(12-10-18)23-25-21(17(2)27-23)15-28-16-22(26)24-14-13-19-7-5-4-6-8-19/h4-12H,3,13-16H2,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDYVSIBWGVBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901751-47-1 | |

| Record name | 901751-47-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。